Cas no 104-64-3 (Benzenepropanol,1-formate)
Benzenepropanol,1-formate structure
Product Name:Benzenepropanol,1-formate
CAS-nummer:104-64-3
MF:C10H12O2
MW:164.201083183289
CID:168542
Update Time:2025-04-19
Benzenepropanol,1-formate Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanol,1-formate
- 3-phenylpropyl formate
- 1-Phenyl-3-formyloxypropane
- 3-phenyl-1-propanol formate ester
- 3-Phenyl-1-propyl formate
- 3-phenyl-propanol formate
- 3-Phenylpropyl methanoate
- Ameisensaeure-(3-phenyl-propylester)
- BENZENEPROPANOL, FORMATE
- formic acid 3-phenylpropyl ester
- formic acid-(3-phenyl-propyl ester)
- Hydrocinnamyl formate
- Hydrocinnamyl methanoate
- FEMA 2895
- PHENYLPROPYLFORMATE
- 3-Phenylpropylformiat
- gamma-phenylpropylformate
- 3-phenyl-1-propanoformate
- 3-Phenyl-1-propanol formate
- hydrocinnamylformate
- benzenepropanol,formate
- 3-phenyl-1-propylformate
-
- Inchi: 1S/C10H12O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
- InChI-sleutel: AMHRXSOVSAQOKL-UHFFFAOYSA-N
- LACHT: O=COCCCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 164.08376
- Monoisotopische massa: 164.08373
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 5
- Complexiteit: 117
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 26.3
Experimentele eigenschappen
- Dichtheid: 1.0041 (rough estimate)
- Kookpunt: 231.67°C (rough estimate)
- Vlampunt: 101.4°C
- Brekindex: 1.5190 (estimate)
- PSA: 26.3
- LogboekP: 2.42810
- FEMA: 2895 | 3-PHENYLPROPYL FORMATE
Benzenepropanol,1-formate Beveiligingsinformatie
- Veiligheidstermijn:FORMIC ACID."> Mildly toxic by ingestion. A skin irritant. When heated to decomposition it emits acrid smoke and fumes. See also FORMIC ACID.
Benzenepropanol,1-formate Gerelateerde literatuur
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1. 1,4-Carbonyl participation in solvolysis of alkyl toluene-p-sulphonatesPhilip K. G. Hodgson,Stuart Warren J. Chem. Soc. Perkin Trans. 2 1975 372
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Martin M. Kimani,Craig A. Bayse,Julia L. Brumaghim Dalton Trans. 2011 40 3711
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3. Phosphate ester cleavage with a zinc hydroxide complex. Formation and crystal structure of a dinuclear zinc complex bridged with a phosphate monoesterShiro Hikichi,Masako Tanaka,Yoshihiko Moro-Oka,Nobumasa Kitajima J. Chem. Soc. Chem. Commun. 1992 814
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4. Cyclic oxacarbene complexes of the cycloheptatrienylmolybdenum auxiliary MoL2(η-C7H7), L = CO or P-donor ligand: isolation and subsequent cyclisation of a hydroxyvinylidene intermediateRoy L. Beddoes,Richard W. Grime,Zafar I. Hussain,Mark W. Whiteley J. Chem. Soc. Dalton Trans. 1996 3893
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Solhe F. Alshahateet,Roger Bishop,Donald C. Craig,Fethi Kooli,Marcia L. Scudder CrystEngComm 2008 10 297
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